Dorsomorphin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse: La voie de synthèse de la Dorsomorphine implique des réactions chimiques pour assembler sa structure. Les détails spécifiques sur les étapes de synthèse ne sont pas facilement disponibles dans la littérature.

Conditions de réaction: Malheureusement, les conditions de réaction précises pour sa synthèse ne sont pas largement documentées.

Production industrielle: La Dorsomorphine est principalement utilisée dans les milieux de recherche, et les méthodes de production à l'échelle industrielle ne sont pas établies.

Analyse Des Réactions Chimiques

Réactivité: La Dorsomorphine ne subit pas de transformations chimiques importantes. il est essentiel de noter qu'elle inhibe sélectivement les récepteurs du BMP, affectant les voies de signalisation en aval.

Réactifs et conditions courants:

Produits principaux: La Dorsomorphine elle-même est le produit principal, et ses effets inhibiteurs sur l'AMPK et les récepteurs du BMP sont les principaux résultats.

Applications de recherche scientifique

Chimie: Les chercheurs utilisent la Dorsomorphine pour étudier les processus cellulaires liés aux voies de signalisation de l'AMPK et du BMP.

Biologie: Elle joue un rôle crucial dans la différenciation des cellules souches, la modulation de l'autophagie et le contrôle de l'inflammation.

Médecine: L'impact de la Dorsomorphine sur les voies cellulaires la rend pertinente pour la découverte de médicaments et les applications thérapeutiques potentielles.

Industrie: Bien qu'elle ne soit pas utilisée directement dans l'industrie, ses connaissances contribuent à la compréhension de la régulation cellulaire.

Mécanisme d'action

- La Dorsomorphine inhibe l'AMPK en entrant en compétition avec l'ATP sur son site actif. Cette inhibition affecte l'homéostasie énergétique et les réponses cellulaires.

- Elle cible également les récepteurs du BMP (ALK2, ALK3 et ALK6), modulant les voies de signalisation du BMP impliquées dans la différenciation cellulaire et le développement des tissus.

Applications De Recherche Scientifique

Chemistry: Researchers use Dorsomorphin to study cellular processes related to AMPK and BMP signaling pathways.

Biology: It plays a crucial role in stem cell differentiation, autophagy modulation, and inflammation control.

Medicine: this compound’s impact on cellular pathways makes it relevant for drug discovery and potential therapeutic applications.

Industry: While not directly used in industry, its insights contribute to understanding cellular regulation.

Mécanisme D'action

- Dorsomorphin inhibits AMPK by competing with ATP at its active site. This inhibition affects energy homeostasis and cellular responses.

- It also targets BMP receptors (ALK2, ALK3, and ALK6), modulating BMP signaling pathways involved in cell differentiation and tissue development.

Comparaison Avec Des Composés Similaires

Unicité: La sélectivité de la Dorsomorphine pour l'AMPK et les récepteurs du BMP la distingue.

Composés similaires: Bien que la Dorsomorphine soit unique, les composés apparentés comprennent (qui active l'autophagie) et d'autres inhibiteurs de l'AMPK.

Activité Biologique

Dorsomorphin, also known as Compound C, is a selective small molecule inhibitor primarily recognized for its role in inhibiting Bone Morphogenetic Protein (BMP) signaling pathways. This compound has garnered attention in various research fields due to its diverse biological activities, including effects on cellular differentiation, apoptosis, and cancer treatment.

This compound selectively inhibits BMP type I receptors such as ALK2, ALK3, and ALK6, leading to the blockade of BMP-mediated phosphorylation of SMAD1/5/8. This inhibition is crucial for various cellular processes, particularly during embryogenesis and differentiation. It has been demonstrated that this compound does not significantly affect TGF-β signaling pathways at concentrations that inhibit BMP signaling, highlighting its specificity .

1. Induction of Cardiomyogenesis

This compound has been shown to robustly induce myocardial differentiation in mouse embryonic stem cells (ESCs). Research indicates that treatment with this compound during the initial 24 hours of ESC differentiation can increase the yield of spontaneously beating cardiomyocytes by over 20-fold. This effect is accompanied by significant upregulation of cardiac-specific genes such as Nkx2.5 and Myh6, demonstrating its potential utility in regenerative medicine .

2. Apoptotic Activity in Cancer Cells

This compound induces apoptosis in various cancer cell lines, including adult T-cell leukemia cells. The mechanism involves reactive oxygen species (ROS)-mediated DNA damage, leading to cell death. This apoptotic effect has been observed in multiple contexts, including colorectal cancer and glioma cells . Notably, this compound has been shown to enhance the sensitivity of cancer cells to other therapeutic agents by modulating apoptotic pathways .

3. Inhibition of Multidrug Resistance

Recent studies have highlighted this compound's ability to inhibit ABCG2-mediated multidrug resistance in colorectal cancer cells. By blocking this transporter activity, this compound preserves the efficacy of chemotherapeutic agents like doxorubicin and mitoxantrone, presenting a promising strategy for overcoming drug resistance in cancer therapy .

Summary of Research Findings

Case Study: Cardiac Differentiation

In a controlled study involving mouse ESCs treated with this compound for the first 24 hours, researchers observed a striking increase in cardiomyocyte yield compared to control groups treated with DMSO. The expression levels of cardiac markers were quantified using quantitative PCR and immunostaining techniques, confirming the effectiveness of this compound in promoting cardiac lineage differentiation while suppressing other mesodermal lineages such as endothelial and hematopoietic cells .

Case Study: Cancer Treatment

In another study focusing on glioma cells, this compound was shown to induce G2/M cell-cycle arrest and apoptosis through both AMPK-dependent and independent mechanisms. The compound's ability to modulate key signaling pathways such as Akt/mTOR was pivotal in its anticancer effects, suggesting potential applications in therapeutic strategies against aggressive tumors .

Propriétés

IUPAC Name |

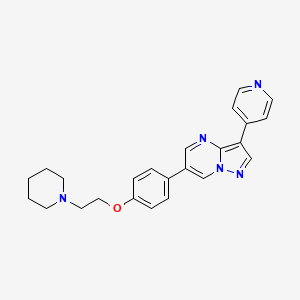

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20/h4-11,16-18H,1-3,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBVYDAKJHETMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401006988 | |

| Record name | Dorsomorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866405-64-3 | |

| Record name | Dorsomorphin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866405-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dorsomorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866405643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorsomorphin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08597 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dorsomorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DORSOMORPHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10K52CIC1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.